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Abstract

Enoxolone, the active metabolite of glycyrrhizic acid found in licorice root, is a potent inhibitor
of 11-B-hydroxysteroid dehydrogenase (11--HSD) enzymes. These enzymes are critical in
modulating the intracellular availability of active glucocorticoids, such as cortisol. There are two
primary isoforms: 11-B-HSD1, which predominantly acts as a reductase to generate active
cortisol from inactive cortisone, and 11-3-HSD2, which inactivates cortisol to cortisone, thereby
protecting the mineralocorticoid receptor from illicit occupation by cortisol.[1][2][3][4] The non-
selective inhibition of both isoforms by enoxolone has significant physiological consequences
and presents both therapeutic opportunities and challenges. This technical guide provides an
in-depth overview of enoxolone's role in inhibiting 11-B-HSD, including its mechanism of
action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and
visual representations of the relevant biological pathways and experimental workflows.

Introduction to 11-B-Hydroxysteroid Dehydrogenase
and Enoxolone

The 11-B-hydroxysteroid dehydrogenase (11-B-HSD) system acts as a crucial pre-receptor
control mechanism for glucocorticoid action. By regulating the interconversion of active cortisol
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and inactive cortisone, these enzymes fine-tune the local concentration of glucocorticoids in
various tissues.

e 11-B-HSD1: This enzyme is a NADP(H)-dependent bidirectional enzyme, but in vivo, it
primarily functions as a reductase, converting cortisone to the active glucocorticoid, cortisol.
[1][3][4] It is highly expressed in glucocorticoid target tissues such as the liver, adipose
tissue, and the central nervous system. Upregulation of 11-3-HSD1 is associated with
metabolic syndrome, obesity, and type 2 diabetes.

e 11-B-HSD2: In contrast, 11-3-HSD2 is a high-affinity NAD+-dependent dehydrogenase that
catalyzes the inactivation of cortisol to cortisone.[2][4] Its primary role is to protect the
mineralocorticoid receptor (MR) in tissues like the kidney, colon, and salivary glands from
being activated by the much higher circulating concentrations of cortisol, thus allowing
aldosterone to bind and regulate sodium and water balance.[1][2]

Enoxolone, also known as 18(-glycyrrhetinic acid, is a pentacyclic triterpenoid that has been
extensively studied for its inhibitory effects on both 11-3-HSD isoforms. Its non-selective
inhibition of 11-B-HSD2 is responsible for the mineralocorticoid excess syndrome observed
with excessive licorice consumption, leading to hypertension and hypokalemia.[2]

Mechanism of Action of Enoxolone

Enoxolone competitively inhibits both 11--HSD1 and 11-B-HSD2. By blocking 11-3-HSD2 in
mineralocorticoid-sensitive tissues, enoxolone prevents the inactivation of cortisol. This leads
to an accumulation of intracellular cortisol, which can then bind to and activate the
mineralocorticoid receptor, mimicking the effects of excess aldosterone. This "apparent
mineralocorticoid excess" results in sodium retention, potassium excretion, and an increase in
blood pressure.

The inhibition of 11-3-HSD1 by enoxolone reduces the regeneration of cortisol in tissues like
the liver and adipose tissue. This has been explored for its potential therapeutic benefits in
metabolic diseases. However, the lack of selectivity of enoxolone for 11-3-HSD1 over 11-3-
HSD2 limits its systemic therapeutic use due to the adverse cardiovascular effects.

Below is a diagram illustrating the cortisol-cortisone shuttle and the points of inhibition by
enoxolone.
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Cortisol-Cortisone Shuttle and Enoxolone Inhibition
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Fig. 1: Enoxolone's inhibition of the cortisol-cortisone shuttle.

Quantitative Inhibitory Data

The inhibitory potency of enoxolone (18(3-glycyrrhetinic acid) and its isomer, 18a-glycyrrhetinic
acid, against human and mouse 11-B-HSD1 and 11-3-HSD2 has been determined using
various in vitro assays. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below.
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Compound Target Enzyme Species IC50
18B-Glycyrrhetinic
) 11-p-HSD1 Human 232.3nM
Acid (Enoxolone)
11-B-HSD1 Mouse 5.85 uM
11-B-HSD2 Human 674.5 nM
11-B-HSD2 Mouse 79.7 nM
18a-Glycyrrhetinic
) 11-B-HSD1 Human 532.1 nM
Acid
11-B-HSD1 Mouse 6.63 uM
11-B-HSD2 Human 942.6 nM
11-B-HSD2 Mouse 159.7 nM

Data sourced from a study utilizing homogeneous time-resolved fluorescence (HTRF) assays.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory
activity of enoxolone on 11-3-HSD enzymes.

Cell-Based 11--HSD1 Inhibition Assay using
Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the conversion of cortisone to cortisol in a cellular environment.

Workflow Diagram:
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HTRF Cell-Based Assay Workflow for 11-3-HSD1 Inhibition
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Fig. 2: Workflow for HTRF-based 11-B-HSD1 inhibition assay.
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Methodology:
e Cell Culture:

o Culture a suitable cell line endogenously expressing or engineered to overexpress 11-3-
HSD1 (e.g., murine C2C12 skeletal muscle cells, which upregulate 11-3-HSD1 upon
differentiation into myotubes).[5]

o Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and
differentiate as required.

e Compound Treatment:

o Prepare serial dilutions of enoxolone in a suitable vehicle (e.g., DMSO) and then in cell
culture medium.

o Remove the old medium from the cells and add the medium containing the different
concentrations of enoxolone. Include vehicle-only controls.

o Pre-incubate the cells with the compound for a defined period (e.g., 1 hour) at 37°C.
e Enzyme Reaction:

o Add cortisone (the substrate for 11-3-HSD1) to each well to a final concentration that is
appropriate for the cell type and assay sensitivity.

o Incubate the plate at 37°C for a period sufficient to allow measurable cortisol production
(e.g., 4 hours).

e HTRF Detection:

o Following the incubation, add the HTRF detection reagents to each well. These typically
consist of an anti-cortisol antibody labeled with a fluorescent donor (e.g., Europium
cryptate) and another anti-cortisol antibody labeled with a fluorescent acceptor (e.g., d2).

o Incubate the plate at room temperature for a specified time to allow for antibody-cortisol
binding.
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» Data Acquisition and Analysis:

o Read the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and
620 nm for the donor) using an HTRF-compatible plate reader.

o Calculate the ratio of the acceptor to donor fluorescence. This ratio is proportional to the
amount of cortisol produced.

o Determine the percentage of inhibition for each enoxolone concentration relative to the
vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro 11-B-HSD2 Inhibition Assay using LC-MS/MS

This method provides a highly specific and sensitive quantification of cortisol and cortisone in
an in vitro reaction using a microsomal preparation of the enzyme.

Methodology:
e Microsome Preparation:

o Prepare microsomes from a source rich in 11-B-HSD2, such as human kidney tissue or a
cell line overexpressing recombinant 11-B-HSD?2.

e Enzyme Reaction:

[¢]

In a microcentrifuge tube, combine the microsomal preparation, a buffer solution (e.g.,
Tris-HCI, pH 7.4), and the cofactor NAD+.

o Add varying concentrations of enoxolone or vehicle control.

o Pre-incubate the mixture for a short period at 37°C.

o Initiate the reaction by adding the substrate, cortisol.

o Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

o Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g.,
acetonitrile) containing an internal standard (e.g., deuterated cortisol or cortisone).
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o Sample Preparation for LC-MS/MS:

o Vortex the quenched reaction mixture to precipitate proteins.

o Centrifuge the samples to pellet the precipitated proteins.

o Transfer the supernatant to a new tube or a 96-well plate for analysis.
e LC-MS/MS Analysis:

o Inject the sample onto a suitable liquid chromatography (LC) system equipped with a C18
column to separate cortisol and cortisone.

o Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring
(MRM) mode to detect and quantify cortisol, cortisone, and the internal standard based on
their specific precursor-to-product ion transitions.

o Data Analysis:
o Generate standard curves for cortisol and cortisone using known concentrations.
o Quantify the amount of cortisone produced in each reaction.

o Calculate the percentage of inhibition of 11-B-HSD2 activity for each enoxolone
concentration and determine the IC50 value.

Workflow Diagram:
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LC-MS/MS Assay Workflow for 11-B-HSD2 Inhibition
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Fig. 3: Workflow for LC-MS/MS-based 11-3-HSD2 inhibition assay.
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Therapeutic Implications and Future Directions

The potent inhibition of 11-B-HSD enzymes by enoxolone underscores the critical role of this
enzyme system in glucocorticoid physiology. While the non-selective nature of enoxolone
leads to undesirable side effects that preclude its use as a systemic therapeutic for metabolic
diseases, it remains an invaluable pharmacological tool for studying the function of 11--HSD
in various physiological and pathological contexts.

The development of selective 11-3-HSD1 inhibitors is an active area of research for the

treatment of type 2 diabetes, obesity, and metabolic syndrome. The goal is to achieve the
beneficial metabolic effects of reducing local cortisol action in the liver and adipose tissue
without causing the hypertension and hypokalemia associated with 11-B-HSD2 inhibition.

Conversely, selective inhibitors of 11-3-HSD2 are being investigated for their potential to
enhance the anti-inflammatory effects of endogenous cortisol in specific tissues, such as the
skin, for the treatment of inflammatory dermatoses.

Conclusion

Enoxolone is a powerful, non-selective inhibitor of both 11-3-HSD1 and 11-3-HSD2.
Understanding its mechanism of action and having robust methods to quantify its inhibitory
effects are essential for researchers in endocrinology, pharmacology, and drug development.
The data and protocols presented in this guide offer a comprehensive resource for investigating
the intricate role of enoxolone and the broader implications of 11-3-HSD inhibition in health
and disease. The continued exploration of this pathway holds promise for the development of
novel therapeutics targeting a range of metabolic and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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